N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H15ClF3N7O and its molecular weight is 497.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has concentrated on the synthesis of pyrazolo[3,4-d]pyrimidines derivatives, including compounds similar to N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-(trifluoromethyl)benzamide, due to their potential pharmacological activities. These compounds are synthesized through various chemical reactions, aiming to explore their structural characteristics and biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrated the potential of these compounds in therapeutic applications, highlighting the structure-activity relationship (SAR) that could guide the development of more effective drugs (Rahmouni et al., 2016).
Anticancer Applications
A significant area of research focuses on the anticancer properties of pyrazolo[3,4-d]pyrimidines derivatives. Studies have identified these compounds as potent inhibitors of various cancer cell lines, with mechanisms that may involve inhibiting cellular growth and inducing apoptosis. For example, novel benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives were synthesized and tested for their anti-influenza A virus (subtype H5N1) activity, indicating a broader spectrum of potential antiviral and anticancer applications (Hebishy et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Another aspect of research into pyrazolo[3,4-d]pyrimidines derivatives is their antimicrobial and anti-inflammatory properties. These studies aim to develop new therapeutic agents capable of treating infections and inflammatory conditions effectively. For instance, synthesis and antimicrobial activity investigations of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have expanded our understanding of the pharmacophore sites for antitumor, antifungal, and antibacterial activities (Abunada et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding pocket of Akt kinases, preventing the phosphorylation and activation of Akt . This results in the inhibition of the downstream signaling pathways regulated by Akt .
Biochemical Pathways
The inhibition of Akt kinases affects several downstream pathways. One of the key pathways is the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can suppress the activation of mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of Akt by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This has been demonstrated in a breast cancer xenograft model, where the compound inhibited tumor growth .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N7O/c1-13-9-19(31-22(35)14-3-2-4-15(10-14)23(25,26)27)34(32-13)21-18-11-30-33(20(18)28-12-29-21)17-7-5-16(24)6-8-17/h2-12H,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZWULPAABSZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.